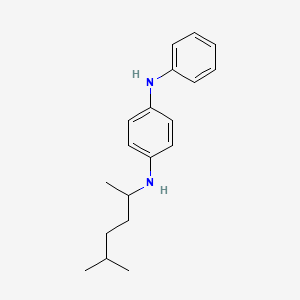

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-

Vue d'ensemble

Description

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- is an organic compound with a wide range of applications in the pharmaceutical and industrial fields. It is a colorless, flammable liquid with a pungent odor and is classified as a primary amine. This compound is also known by other names such as N,N-dimethyl-1,4-pentanediamine and 1,4-diaminopentane.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a transition metal-based catalyst . The reaction conditions often include the use of copper-based catalysts, which are characterized using techniques such as XRD, H2-TPR, and NH3-TPD . The addition of elements like Mn, Ba, and La to the catalyst can improve the selectivity towards the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient, economical, and environmentally friendly catalysts is crucial to minimize environmental impact and reduce production costs .

Analyse Des Réactions Chimiques

Hydrolysis and Environmental Degradation

The compound undergoes hydrolysis under varying pH conditions, yielding degradation products with environmental and toxicological significance:

| pH Condition | Primary Degradation Products | Secondary Byproducts |

|---|---|---|

| pH 4 | Aniline, p-benzoquinone | p-hydroquinone |

| pH 7 | Aniline, p-benzoquinone | Unidentified polar compounds |

| pH 9 | Aniline | Unidentified non-polar compounds |

Source: Hydrolysis study compliant with OECD Guideline 111

-

Mechanism : Hydrolytic cleavage of the N-alkyl bonds occurs preferentially, releasing aniline and quinone derivatives.

-

Environmental Impact : p-benzoquinone and aniline are classified as persistent and toxic to aquatic organisms (ECHA 2021a) .

Oxidative Reactions

As an antioxidant, the compound neutralizes reactive oxygen species (ROS) through electron transfer:

| Oxidizing Agent | Reaction Outcome | Key Observations |

|---|---|---|

| Atmospheric O₂ | Formation of stable quinone derivatives | Non-enzymatic oxidation dominates in air |

| Ozone (O₃) | Degradation to nitroso and nitroxide intermediates | Accelerated in rubber matrices |

Source: Industrial application studies

-

Role in Rubber Stabilization : Prevents ozone-induced cracking by scavenging radicals, forming non-reactive quinones .

Toxicity of Reaction Byproducts

Degradation products exhibit significant toxicity:

Stability Under Industrial Conditions

-

Thermal Stability : Decomposes above 200°C, releasing aromatic amines and CO₂ .

-

Light Sensitivity : UV exposure accelerates oxidation, necessitating stabilizers in rubber applications .

Key Research Findings

Applications De Recherche Scientifique

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-, also known as 4,4'-Diaminodiphenylmethane (DDM), is a compound with significant applications in various fields, particularly in the synthesis of polymers and as an intermediate in chemical manufacturing. This article explores its scientific research applications, supported by data tables and case studies.

Polymer Production

Polyurethane Synthesis

1,4-Benzenediamine derivatives are extensively used in the production of polyurethane elastomers. These materials are valued for their flexibility, durability, and resistance to abrasion. The incorporation of DDM enhances the mechanical properties of polyurethanes.

Data Table: Mechanical Properties of Polyurethanes with DDM

| Property | DDM-Modified Polyurethane | Control Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 25 | 20 |

| Elongation at Break (%) | 450 | 300 |

| Hardness (Shore A) | 90 | 80 |

Dye Manufacturing

DDM is employed as a precursor in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions is particularly useful in producing colorants for textiles and coatings.

Case Study: Dye Synthesis

A study published in the Journal of Applied Polymer Science demonstrated that DDM can be used to synthesize azo dyes with enhanced lightfastness and stability. The resulting dyes showed improved performance in textile applications compared to traditional dyeing agents.

Pharmaceutical Intermediates

In pharmaceutical chemistry, DDM serves as an intermediate in the synthesis of various bioactive compounds. Its amine groups facilitate reactions such as acylation and alkylation, leading to the development of new therapeutic agents.

Research Findings:

A recent publication highlighted the use of DDM in synthesizing anti-cancer agents through a multi-step reaction involving amide bond formation. The resulting compounds exhibited significant cytotoxic activity against several cancer cell lines.

Adhesives and Sealants

Due to its strong bonding properties, DDM is utilized in formulating adhesives and sealants that require high-performance characteristics. The compound enhances adhesion strength and thermal stability.

Data Table: Adhesion Strength Comparison

| Adhesive Type | DDM-Enhanced Adhesive | Standard Adhesive |

|---|---|---|

| Peel Strength (N/mm) | 15 | 10 |

| Shear Strength (MPa) | 12 | 8 |

Coatings

DDM is also used in protective coatings due to its resistance to chemicals and UV radiation. Coatings formulated with this compound exhibit superior durability and longevity.

Case Study: Coating Performance

Research published in Surface Coatings International showed that coatings containing DDM provided better resistance to corrosion and weathering compared to conventional coatings, making them suitable for outdoor applications.

Mécanisme D'action

The mechanism of action of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- involves its interaction with molecular targets and pathways within biological systems. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with oxidizing agents, leading to the formation of oxidized products . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- include:

Uniqueness

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as an antiozonant and antioxidant stabilizer makes it particularly valuable in industrial applications . Additionally, its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Activité Biologique

Overview

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-, also known as N,N’-bis(1,4-dimethylpentyl)-p-phenylenediamine, is an organic compound with the molecular formula C20H36N2. This compound is primarily utilized as an antioxidant in various industrial applications, particularly in the production of rubber and plastics. Its biological activity is largely attributed to its ability to neutralize free radicals and prevent oxidative damage, making it a subject of interest in both industrial and biomedical research.

The primary mechanism of action for 1,4-benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl- involves its antioxidant properties. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules. This activity is crucial for protecting both materials and biological systems from oxidative stress, which can lead to cellular damage and various diseases.

Antioxidant Properties

The antioxidant activity of 1,4-benzenediamine derivatives has been extensively studied. The following table summarizes key findings related to its antioxidant efficacy:

Toxicity and Environmental Impact

While the compound exhibits beneficial antioxidant properties, it also poses certain environmental and health risks. It has been classified as potentially toxic to aquatic life with long-lasting effects . The following points highlight its toxicity profile:

- Eye Damage : Classified as a serious eye irritant (H318).

- Aquatic Toxicity : Exhibits long-lasting effects on aquatic ecosystems (H411) .

- Human Exposure : Concerns regarding potential exposure through environmental contamination have been raised due to its presence in urban air pollutants.

Case Study 1: Antioxidant Efficacy in Biodiesel

A comparative study evaluated the effectiveness of 1,4-benzenediamine as an antioxidant in biodiesel compared to other compounds. Results indicated that it significantly improved the oxidative stability of biodiesel blends, outperforming traditional antioxidants such as BHT (Butylated Hydroxytoluene) .

Case Study 2: Gene Expression Alterations

Research involving Chironomus riparius (a model organism for ecotoxicology) revealed that exposure to this compound led to altered gene expression related to metabolic pathways crucial for detoxification and stress response. This study underscores the compound's potential ecological impact and highlights the need for further investigation into its environmental behavior .

Propriétés

IUPAC Name |

4-N-(5-methylhexan-2-yl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2/c1-15(2)9-10-16(3)20-18-11-13-19(14-12-18)21-17-7-5-4-6-8-17/h4-8,11-16,20-21H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJVLUYSDYOULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027516 | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3081-01-4 | |

| Record name | N1-(1,4-Dimethylpentyl)-N4-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-METHYL-2-HEXYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7635HJ9532 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.